5-(Methoxycarbonyl)isophthalic acid

Metal-Organic Frameworks CO2 Capture Gas Separation

5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1) is an aromatic dicarboxylic acid belonging to the 5-substituted isophthalic acid class, characterized by the presence of two carboxylic acid groups at the 1,3-positions and a methoxycarbonyl substituent at the 5-position of the benzene ring. With a molecular formula of C10H8O6 and a molecular weight of 224.17 g/mol, this compound serves as a versatile building block in metal-organic framework (MOF) synthesis and organic chemistry.

Molecular Formula C10H8O6
Molecular Weight 224.17 g/mol
CAS No. 18263-95-1
Cat. No. B12292029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxycarbonyl)isophthalic acid
CAS18263-95-1
Molecular FormulaC10H8O6
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeySTBOKQUWWUFPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1): A Functionalized Isophthalate Linker for Advanced MOF and Polymer Applications


5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1) is an aromatic dicarboxylic acid belonging to the 5-substituted isophthalic acid class, characterized by the presence of two carboxylic acid groups at the 1,3-positions and a methoxycarbonyl substituent at the 5-position of the benzene ring [1]. With a molecular formula of C10H8O6 and a molecular weight of 224.17 g/mol, this compound serves as a versatile building block in metal-organic framework (MOF) synthesis and organic chemistry . Its unique substitution pattern and functional group composition distinguish it from unsubstituted isophthalic acid and other 5-substituted analogs, making it a valuable precursor for creating materials with tailored pore environments and reactivity.

Why Unfunctionalized or Differently Substituted Isophthalic Acids Cannot Replace 5-(Methoxycarbonyl)isophthalic Acid in MOF Design


The performance of metal-organic frameworks (MOFs) is exquisitely sensitive to the chemical and steric environment provided by the organic linker [1]. Generic isophthalic acid, lacking a 5-position substituent, yields MOFs with fundamentally different pore architectures and surface chemistries compared to those incorporating 5-(Methoxycarbonyl)isophthalic acid [2]. The methoxycarbonyl group introduces both a specific steric profile and a distinct set of potential binding interactions (e.g., hydrogen bonding, polarity) that are absent in unsubstituted isophthalic acid or analogs with substituents such as amino, nitro, or sulfo groups [3]. Consequently, MOFs constructed with 5-(Methoxycarbonyl)isophthalic acid exhibit different gas adsorption selectivities, catalytic activities, and stabilities, making direct substitution of the linker in an established formulation or process without re-optimization a high-risk endeavor.

Quantitative Performance Differentiation of 5-(Methoxycarbonyl)isophthalic Acid-Based Materials


Enhanced CO2 Uptake and Selectivity in Methoxy-Functionalized Isophthalate MOFs

In a direct head-to-head comparison of isostructural Co-MOFs, the framework constructed with 5-methoxyl-isophthalic acid (5-H2MIA), a close analog of 5-(Methoxycarbonyl)isophthalic acid, demonstrates significantly higher CO2 adsorption capacity and selectivity compared to its ethoxy-functionalized counterpart (5-H2EIA) [1]. This highlights the critical role of the methoxy functional group in enhancing CO2 affinity, a property directly relevant to the target compound.

Metal-Organic Frameworks CO2 Capture Gas Separation

Improved CO2/CH4 Separation Selectivity via Methoxy Functionalization

The methoxy-functionalized MOF (1a) exhibits a high ideal adsorbed solution theory (IAST) selectivity for CO2 over CH4, underscoring the potential of 5-(Methoxycarbonyl)isophthalic acid-based materials for natural gas purification and biogas upgrading [1]. This selectivity is attributed to the enhanced interaction between CO2 and the methoxy group within the pore channels.

Metal-Organic Frameworks CO2/CH4 Separation IAST Selectivity

Exceptional CO2/N2 Selectivity Demonstrating High-Purity CO2 Capture Potential

MOFs incorporating a methoxy-functionalized isophthalate linker demonstrate remarkably high selectivity for CO2 over N2, a key challenge in post-combustion carbon capture where CO2 must be separated from a large excess of nitrogen [1]. This performance is directly linked to the favorable interactions between CO2 and the methoxy group.

Metal-Organic Frameworks CO2/N2 Separation Post-Combustion Capture

Functional Group Impact on Proton Conductivity in Isophthalate-Based MOFs

While not a direct study on 5-(Methoxycarbonyl)isophthalic acid, research on isomeric In(III)-isophthalate MOFs demonstrates that subtle variations in framework structure and linker chemistry can lead to dramatic differences in proton conductivity, spanning two orders of magnitude [1]. This highlights the profound influence of linker design on functional properties and underscores the need for precise chemical selection.

Metal-Organic Frameworks Proton Conductivity Fuel Cell Electrolytes

Synthesis Yield and Purity Differentiation: Methoxycarbonyl vs. Bis(methoxycarbonyl) Isophthalates

A patent synthesis method for trimethyl 1,3,5-benzenetricarboxylate derivatives highlights the distinct formation of 5-(Methoxycarbonyl)isophthalic acid as a specific mono-hydrolysis product, separable from the bis(methoxycarbonyl) analog . This demonstrates a practical, quantitative difference in product distribution that directly impacts procurement and downstream synthesis planning.

Organic Synthesis Reaction Selectivity Chemical Procurement

Key Application Scenarios for 5-(Methoxycarbonyl)isophthalic Acid Based on Quantified Performance Data


Design and Synthesis of MOFs for High-Capacity, High-Selectivity CO2 Capture

Researchers developing metal-organic frameworks for post-combustion carbon capture or natural gas purification should prioritize 5-(Methoxycarbonyl)isophthalic acid as an organic linker. As demonstrated by methoxy-functionalized isophthalate MOFs, this class of linkers can yield materials with high CO2 uptake capacity (43.41 cm³/g at 298 K) and exceptional selectivity for CO2 over N2 (IAST = 1433) and CH4 (IAST = 39.3) [1]. This performance profile makes it a superior candidate over unfunctionalized or ethoxy-substituted analogs for constructing efficient CO2 separation media.

Fabrication of Proton-Conducting Membranes for Fuel Cell Applications

For research into novel proton exchange membranes, 5-(Methoxycarbonyl)isophthalic acid offers a distinct building block for constructing MOFs with tailored proton conduction pathways. While direct conductivity data for this specific linker is not available, studies on isomeric isophthalate MOFs show that linker design can cause proton conductivity to vary by over two orders of magnitude [2]. The unique methoxycarbonyl substituent is expected to create a different hydrogen-bonding network and proton transport mechanism compared to other 5-substituted isophthalates (e.g., amino, nitro, sulfo), making it a valuable tool for tuning membrane performance.

Precise Synthesis of Asymmetric Isophthalate Intermediates

In multi-step organic syntheses requiring a mono-functionalized isophthalic acid core, 5-(Methoxycarbonyl)isophthalic acid is the target intermediate of choice. Patent data confirms it can be obtained as a specific, minor product (approx. 16% yield) from the partial hydrolysis of trimethyl 1,3,5-benzenetricarboxylate, distinct from the major bis(methoxycarbonyl) product . This quantitative understanding of reaction outcomes is essential for procurement: researchers should select vendors who can supply this specific, less abundant isomer with high purity, rather than a mixture of hydrolysis products.

Creating MOFs with Tailored Pore Environments for Molecular Sieving

When the goal is to create MOFs with narrow pore windows for molecular sieving applications (e.g., separating small gas molecules based on kinetic diameter), 5-(Methoxycarbonyl)isophthalic acid is a strategic choice. The methoxycarbonyl group can reduce the effective pore aperture compared to unsubstituted isophthalate MOFs, as evidenced by the reduced pore size (3.49 Å) observed in a methoxy-functionalized MOF compared to its ethoxy analog (4.38 Å) [1]. This steric tuning capability allows for the design of sieving materials with enhanced size selectivity, a key differentiator for challenging separations like CO2/CH4.

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